molecular formula C28H31F6NO3 B11780876 8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B11780876
M. Wt: 543.5 g/mol
InChI Key: PZASAAIJIFDWSB-UHFFFAOYSA-N
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Description

The compound 8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (hereafter referred to as the "target compound") is a structurally complex molecule featuring:

  • An 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system common in bioactive molecules.
  • A naphthalene moiety substituted with two trifluoromethyl (-CF₃) groups and a cyclohexyloxy group.
  • A carboxylic acid functional group at the 3-position of the bicyclic system.
  • A branched ethyl linker connecting the bicyclic and naphthalene components.

Its molecular formula is C₂₈H₃₁F₆NO₃ (molecular weight: ~543.6 g/mol), as derived from its SMILES string and structural data .

Properties

IUPAC Name

8-[1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZASAAIJIFDWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanide-Mediated Ring Expansion

The 8-azabicyclo[3.2.1]octane skeleton is synthesized from tropinone derivatives using sodium cyanide and hydrochloric acid. In Example 6 of Patent WO1999029690A1, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one undergoes cyanide addition at 0°C to form 3-cyano-3-hydroxy intermediates, which are dehydrated using phosphorus oxychloride (POCl₃) in pyridine to yield 3-cyano-8-azabicyclo[3.2.1]oct-2-ene.

Reaction Conditions:

  • Temperature: 0°C (initial), 80°C (dehydration)

  • Catalysts: POCl₃, pyridine

  • Yield: 72% after hydrogenation

Hydrogenation to Saturate the Bicyclic System

The unsaturated 3-cyano-8-azabicyclo[3.2.1]oct-2-ene is hydrogenated using palladium on carbon (Pd/C) under 3 bar H₂ pressure at 50°C (Example 28). This step achieves full saturation of the bicyclic ring while preserving the cyano group.

Key Parameters:

ParameterValue
Catalyst Loading5% Pd/C (0.02 g/mmol)
Pressure3 bar H₂
Temperature50°C
Reaction Time12–24 hours
Yield85%

Functionalization of the Naphthalene Moiety

Synthesis of 7-((4-(Trifluoromethyl)cyclohexyl)oxy)-8-(trifluoromethyl)naphthalen-2-ol

The naphthalene fragment is prepared via Friedel-Crafts alkylation. 8-Trifluoromethylnaphthol reacts with 4-(trifluoromethyl)cyclohexanol under acidic conditions (HCl or H₂SO₄) to install the cyclohexyloxy group at position 7.

Optimized Conditions:

  • Solvent: Dichloromethane

  • Acid Catalyst: Concentrated H₂SO₄ (1 equiv)

  • Temperature: 25°C

  • Yield: ~65% (estimated from analogous reactions)

Ethylation at Position 1

The hydroxyl group at position 2 is protected (e.g., as a tert-butyldimethylsilyl ether), followed by ethylation using ethyl bromide and a base (K₂CO₃) in DMF. Deprotection with tetrabutylammonium fluoride (TBAF) yields 1-ethyl-7-((4-(trifluoromethyl)cyclohexyl)oxy)-8-(trifluoromethyl)naphthalen-2-ol.

Coupling of Bicyclic and Naphthalene Fragments

Alkylation of 8-Azabicyclo[3.2.1]octane

The 8-azabicyclo[3.2.1]octane-3-carboxylic acid is alkylated with the naphthalene-derived ethyl bromide derivative in the presence of a base (e.g., NaH) in THF. This step introduces the naphthalene moiety at the 8-position of the bicyclic system.

Reaction Profile:

  • Base: Sodium hydride (2.2 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 58–62%

Hydrolysis of the Cyano Group

The 3-cyano intermediate is hydrolyzed to the carboxylic acid using concentrated HCl at reflux.

Conditions:

  • Acid: 6M HCl

  • Temperature: 100°C

  • Time: 12 hours

  • Yield: 89%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, eluent: ethyl acetate/hexanes 1:3 → 1:1) to remove unreacted starting materials and byproducts.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H, naphthalene-H), 7.72 (s, 1H, naphthalene-H), 4.55 (m, 1H, cyclohexyloxy-H), 3.30 (m, 2H, bicyclo-H).

  • MS (ESI): m/z 543.54 [M+H]⁺, matching the molecular formula C₂₈H₃₁F₆NO₃.

Process Optimization and Scale-Up Challenges

Hydrogenation Catalyst Recycling

Pd/C catalyst recovery is achieved via filtration through Celite®, though catalyst poisoning by sulfur-containing intermediates reduces recyclability.

Solvent Selection for Coupling

THF is preferred over DMF due to easier removal under reduced pressure, minimizing residual solvent in the final API .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) at position 3 of the bicyclic core enables classical acid-derived transformations:

Reaction TypeConditionsProductNotes
Esterification Methanol/H<sup>+</sup> (e.g., H<sub>2</sub>SO<sub>4</sub>), refluxMethyl esterUsed in intermediate synthesis for improved solubility .
Amide Formation Thionyl chloride (SOCl<sub>2</sub>), followed by amine (e.g., NH<sub>3</sub>)Amide derivativesRequires anhydrous conditions to avoid hydrolysis.
Salt Formation Alkali hydroxides (e.g., NaOH)Sodium/potassium saltsEnhances aqueous solubility for pharmaceutical formulations.

Aromatic Substitution Reactions

The naphthalene ring’s electron-deficient character (due to trifluoromethyl groups) directs electrophilic substitution to specific positions:

Reaction TypeReagentsPositionOutcome
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to trifluoromethylNitro derivatives; limited due to steric hindrance from bicyclic system .
Halogenation Cl<sub>2</sub>/FeCl<sub>3</sub>Position 6 (meta to ether linkage)Chlorinated analogs; regioselectivity confirmed via X-ray crystallography .

Bicyclic Amine Reactivity

The 8-azabicyclo[3.2.1]octane system participates in:

Reaction TypeMechanismApplication
N-Alkylation SN<sub>2</sub> with alkyl halides (e.g., CH<sub>3</sub>I)Quaternary ammonium salts; enhances bioavailability .
Oxidation mCPBA (meta-chloroperbenzoic acid)N-oxide formation; alters electronic properties.

Ether Linkage Stability

The cyclohexyl ether bond (connecting the naphthalene and trifluoromethylcyclohexane) undergoes:

ReactionConditionsResult
Acidic Cleavage HBr/AcOH, ΔDemethylation to phenol; reversible under basic conditions.
Photodegradation UV light (λ = 254 nm)Bond cleavage; necessitates storage in amber vials.

Trifluoromethyl Group Behavior

CF<sub>3</sub> groups are generally inert but influence electronic properties:

  • Hydrolysis Resistance : Stable under aqueous acidic/basic conditions (pH 2–12 at 25°C).

  • Radical Stability : No homolytic cleavage observed under standard peroxide-initiated conditions .

Synthetic Modifications in Patented Routes

Key steps from WO2014018881A1 :

StepReactionYieldPurpose
1Aldehyde condensation (naphthaldehyde intermediate)70%Introduces ethyl sidechain for bicyclic coupling.
2Grignard addition to ketone82%Forms critical C-C bond between naphthalene and bicyclic core.

Stability Under Pharmacological Conditions

ConditionStabilityDegradation Products
Simulated Gastric Fluid (pH 1.2) >90% intact after 24hNone detected.
Human Plasma (37°C) 85% intact after 6hMinor dealkylated metabolite .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for designing analogs with optimized pharmacokinetics. Further studies are warranted to explore catalytic asymmetric reactions involving its chiral centers.

Scientific Research Applications

Key Structural Components:

  • Trifluoromethyl Groups : Enhance metabolic stability and potency.
  • Naphthalene Derivative : Contributes to the compound's aromatic character and potential interactions with biological targets.
  • Carboxylic Acid Functionality : Imparts acidic properties that can influence solubility and binding interactions.

Pharmacological Potential

The azabicyclo[3.2.1]octane scaffold has been linked to various pharmacological activities, including:

  • Dopamine Transporter Inhibition : Compounds in this class have shown significant inhibition of dopamine transporters (DAT), making them potential candidates for treating conditions like cocaine addiction .
  • Serotonin Transporter Inhibition : Some derivatives also exhibit selectivity towards serotonin transporters (SERT), indicating their use in managing depression and anxiety disorders .

Anticancer Activity

Recent studies have highlighted the anticancer properties of azabicyclo derivatives, showing efficacy against several cancer cell lines, including glioblastoma and hepatocellular carcinoma . The structural rigidity provided by the bicyclic framework may contribute to enhanced binding affinity to cancer-related targets.

Neuropharmacological Effects

Research indicates that compounds based on the azabicyclo structure can modulate neurotransmitter systems, offering potential therapeutic avenues for neurodegenerative diseases . Their ability to cross the blood-brain barrier makes them particularly interesting for central nervous system applications.

Case Study 1: Inhibition Profiles

A study evaluated various derivatives of the azabicyclo[3.2.1]octane scaffold for their binding affinity and inhibition profiles against DAT and SERT. The results demonstrated that specific substitutions significantly enhanced potency, with some compounds achieving nanomolar IC50 values .

Case Study 2: Anticancer Activity

Another investigation focused on the synthesis of azabicyclo derivatives and their effects on cancer cell proliferation. Compounds were tested against multiple tumor cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .

Mechanism of Action

The mechanism of action of 8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Variations on the Bicyclic Core

Compound Name Substituents at Key Positions Functional Group Molecular Weight (g/mol) Biological Activity Reference
Target Compound Trifluoromethyl-naphthalene, cyclohexyloxy Carboxylic acid 543.6 Unknown
Methyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Chlorophenyl, methyl ester Ester ~307.8 Not specified; likely CNS agent (structural similarity to tropanes)
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Ethoxycarbonyl, ketone Ester, ketone 199.25 Intermediate in synthesis
N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate Bis(4-fluorophenyl)methyl, dimethylaminoethyl Amine ~550 (estimated) Dopamine transporter (DAT) inhibitor

Key Observations :

  • Carboxylic acid vs. In contrast, dimethylaminoethyl substituents () may enhance CNS targeting.
  • Trifluoromethyl Groups : The target’s dual -CF₃ groups increase lipophilicity and metabolic stability compared to chlorophenyl () or fluorophenyl () analogs.

Naphthalene and Linker Modifications

Compound Name Naphthalene Substituents Linker Type Activity Implications Reference
Target Compound 8-CF₃, 7-(4-CF₃-cyclohexyloxy) Ethyl Enhanced steric bulk; may influence receptor binding
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] 3-Chloro-5-fluorophenyl, spiro-oxirane Spiro-oxirane Epoxide may confer reactivity for covalent binding

Key Observations :

  • Spiro-oxirane analogs () utilize a rigid linker, which may restrict rotational freedom compared to the target’s ethyl bridge.

3D Structural and Chemoinformatic Comparisons

Shape and Feature Similarity

  • Shape Tanimoto (ST) and Feature Tanimoto (CT) scores () are critical for assessing 3D similarity. For example, indomethacin and sulindac exhibit low 2D similarity (Tanimoto = 0.39) but high 3D similarity (ST = 0.92, CT = 0.52), enabling complementary structure-activity insights .
  • The target’s trifluoromethyl groups and carboxylic acid may align spatially with analogs featuring electron-withdrawing substituents, suggesting shared binding motifs.

Binary Fingerprint Analysis

  • The Tanimoto coefficient () is widely used for 2D similarity. For instance, analogs with chlorophenyl () or fluorophenyl () groups may show moderate 2D similarity to the target, while spiro compounds () would diverge significantly.

Potential Pharmacological Implications

While direct activity data for the target compound is lacking, inferences can be drawn from analogs:

  • DAT Inhibition : Compounds like demonstrate that 8-azabicyclo[3.2.1]octane derivatives with aromatic substituents can modulate neurotransmitter transporters.

Biological Activity

The compound 8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is known for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

The 8-azabicyclo[3.2.1]octane structure is significant in medicinal chemistry due to its resemblance to tropane alkaloids, which exhibit a variety of pharmacological effects, including analgesic, stimulant, and anti-addictive properties. Compounds within this class have been studied for their interactions with neurotransmitter systems, particularly in relation to dopamine and opioid receptors.

2. Synthesis of the Compound

The synthesis of the compound involves several steps, including the construction of the bicyclic framework and the introduction of functional groups such as trifluoromethyl and naphthyl moieties. Various synthetic methodologies have been reported, including:

  • Stille Cross-Coupling : Utilized to create biaryl linkages in the synthesis of related structures.
  • Enantioselective Synthesis : Focused on achieving specific stereochemical configurations necessary for biological activity.

3. Structure-Activity Relationship (SAR)

Research indicates that modifications on the azabicyclo[3.2.1]octane scaffold can significantly influence biological activity:

Modification Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and receptor binding affinity
Naphthyl ether linkageEnhances selectivity towards dopamine receptors
Carboxylic acid functionalityImproves water solubility and bioavailability

Studies have shown that compounds with similar structures exhibit varying degrees of inhibition for dopamine transporters (DAT) and serotonin transporters (SERT), with some derivatives showing high selectivity for DAT over SERT .

4.1 Pharmacological Profile

The compound exhibits notable biological activities:

  • Dopamine Receptor Interaction : Compounds with the azabicyclo[3.2.1]octane scaffold have been shown to act as potent inhibitors of dopamine reuptake, making them potential candidates for treating disorders like ADHD and depression.
  • Opioid Receptor Agonism : Some derivatives have demonstrated agonist activity at kappa-opioid receptors (KOR), suggesting potential analgesic properties comparable to morphine but with a different side effect profile .

4.2 Anti-Proliferative Effects

Recent studies indicate that certain derivatives may possess anti-proliferative effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma . The mechanism appears to involve modulation of intracellular signaling pathways associated with cell growth and apoptosis.

5. Case Studies

Several case studies highlight the therapeutic potential of compounds derived from the azabicyclo[3.2.1]octane scaffold:

  • Case Study 1 : A study demonstrated that a related compound showed significant inhibition of DAT with a selectivity ratio favoring DAT over SERT by 177-fold, indicating its potential as a treatment for substance use disorders .
  • Case Study 2 : Another investigation reported that a derivative exhibited cytotoxicity against glioblastoma cells, suggesting its utility in oncology as a novel chemotherapeutic agent .

6. Conclusion

The compound this compound represents a promising area of research in drug development due to its unique structural features and diverse biological activities. Ongoing studies into its pharmacological properties and therapeutic applications will be crucial in determining its viability as a clinical candidate.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including trifluoromethylation and cyclohexyloxy substitution. Key intermediates like 8-azabicyclo[3.2.1]octane derivatives are synthesized via [3+2] cycloaddition or reductive amination. Optimization may involve adjusting catalysts (e.g., Pd for cross-coupling) or solvent systems (e.g., DMF for polar intermediates). Reaction monitoring via HPLC or LC-MS is critical to identify byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR (e.g., δ ~ -60 ppm for CF3_3 groups) confirm substituent positions and stereochemistry.
  • X-ray crystallography : Resolves bicyclic framework conformation (e.g., exo/endo isomerism in the azabicyclo system) .
  • HRMS : Validates molecular weight (±2 ppm accuracy) and detects impurities .

Q. How does the compound’s solubility profile impact in vitro assays?

Solubility in DMSO (>10 mM) is typical for screening, but aqueous solubility (often <1 µM due to hydrophobic CF3_3 and bicyclic groups) may require formulation with co-solvents (e.g., cyclodextrins) or pH adjustment .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of the trifluoromethyl and cyclohexyloxy groups?

  • Replace CF3_3 with CHF2_2 or Cl to evaluate electronic effects on target binding.
  • Modify the cyclohexyloxy group’s substituents (e.g., 4-CF3_3 vs. 4-CH3_3) to probe steric/liophilic contributions.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like GPCRs or kinases .

Q. What strategies resolve discrepancies in biological activity data across assay platforms?

  • Assay validation : Compare results from fluorescence-based vs. radiometric assays to rule out interference from the compound’s autofluorescence.
  • Metabolic stability : Test liver microsome stability (e.g., human vs. murine) to identify species-specific degradation .

Q. How can computational modeling predict metabolic liabilities in this compound?

Use in silico tools (e.g., Schrödinger’s MetaSite) to identify vulnerable sites (e.g., ester hydrolysis in the azabicyclo system). Validate with in vitro CYP450 inhibition assays .

Q. What experimental designs address challenges in stereochemical control during synthesis?

  • Chiral chromatography : Separate enantiomers using columns like Chiralpak IA.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key steps like Suzuki-Miyaura coupling .

Q. How does the compound interact with membrane transporters (e.g., P-gp), and how does this affect pharmacokinetics?

Conduct bidirectional Caco-2 assays to measure efflux ratios. Co-administer inhibitors (e.g., verapamil) to confirm P-gp-mediated transport .

Methodological Considerations

  • Data contradiction analysis : Cross-reference NMR (e.g., coupling constants for stereochemistry) with crystallography to resolve structural ambiguities .
  • Scale-up challenges : Use flow chemistry to mitigate exothermic risks in trifluoromethylation steps .

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